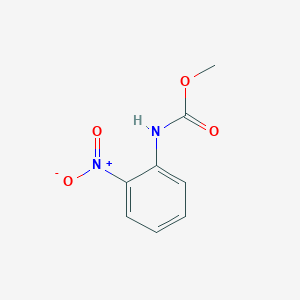
Methyl 2-nitrophenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-nitrophenylcarbamate is an organic compound with the molecular formula C8H8N2O4 and a molecular weight of 196.1601 g/mol . It is also known as carbanilic acid, o-nitro-, methyl ester. This compound is characterized by the presence of a carbamate group attached to a 2-nitrophenyl ring, making it a significant molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-nitrophenylcarbamate can be synthesized through the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction typically yields 2-(2-nitrophenyl)acrylate in good yield (85%).
Industrial Production Methods
Industrial production methods for carbamic acid, (2-nitrophenyl)-, methyl ester often involve the use of commercially available starting materials and reagents. The process is designed to be efficient and cost-effective, ensuring high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-nitrophenylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts such as palladium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of 2-aminophenyl carbamate.
Reduction: Formation of 2-nitrophenyl carboxylic acid.
Substitution: Formation of various substituted phenyl carbamates.
Applications De Recherche Scientifique
Methyl 2-nitrophenylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of carbamic acid, (2-nitrophenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (2-nitrophenyl)-, ethyl ester
- Carbamic acid, (2-nitrophenyl)-, propyl ester
- Carbamic acid, (2-nitrophenyl)-, butyl ester
Uniqueness
Methyl 2-nitrophenylcarbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. The presence of the nitro group and the methyl ester group allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Propriétés
Numéro CAS |
13725-30-9 |
|---|---|
Formule moléculaire |
C8H8N2O4 |
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
methyl N-(2-nitrophenyl)carbamate |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)9-6-4-2-3-5-7(6)10(12)13/h2-5H,1H3,(H,9,11) |
Clé InChI |
WOOLAWXOCLBPTI-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
SMILES canonique |
COC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Key on ui other cas no. |
13725-30-9 |
Synonymes |
N-(2-Nitrophenyl)carbamic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















